Sorbitan sesquioleate, nonionic surfactant

CAS No.: 1217459-57-8

Cat. No.: VC16168879

Molecular Formula: C66H126O16

Molecular Weight: 1175.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217459-57-8 |

|---|---|

| Molecular Formula | C66H126O16 |

| Molecular Weight | 1175.7 g/mol |

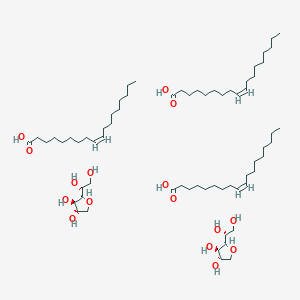

| IUPAC Name | (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid |

| Standard InChI | InChI=1S/3C18H34O2.2C6H12O5/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(8)6-5(10)4(9)2-11-6/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-10H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1 |

| Standard InChI Key | SPFRYHCSFBFNTR-RKGWDQTMSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O |

Introduction

Chemical Structure and Synthesis

Molecular Composition

Sorbitan sesquioleate is a mixture of monoesters, diesters, and hexitol anhydrides formed through the esterification of sorbitol and oleic acid. The primary structure consists of a sorbitan backbone (a dehydrated sorbitol derivative) esterified with three oleic acid chains, resulting in the empirical formula . Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of both α and β anomers of sorbitan, with oleic acid (C18:1 cis-9) constituting over 80% of the fatty acid content .

Synthetic Routes

The synthesis involves heating sorbitol and oleic acid at 180–200°C under vacuum, catalyzed by sulfuric acid or p-toluenesulfonic acid. Industrial-scale production utilizes continuous reactors with residence times of 4–6 hours, achieving conversion rates exceeding 92%. Post-synthesis purification involves molecular distillation to remove unreacted fatty acids and sorbitol byproducts, yielding a product with ≤1.5% free fatty acid content .

Table 1: Key Reaction Parameters for Sorbitan Sesquioleate Synthesis

| Parameter | Value |

|---|---|

| Temperature | 180–200°C |

| Catalyst Concentration | 0.5–1.0 wt% H₂SO₄ |

| Reaction Time | 4–6 hours |

| Oleic Acid:Sorbitol Ratio | 3:1 (molar) |

Physicochemical Properties

Emulsification Characteristics

With an HLB of 4.7, sorbitan sesquioleate preferentially stabilizes water-in-oil (W/O) emulsions. Rheological studies demonstrate that at 25°C, it reduces interfacial tension to 32 mN/m and increases emulsion viscosity to 1,200 mPa·s, enabling long-term stability against coalescence .

Table 2: Emulsification Performance Metrics

| Property | Value |

|---|---|

| HLB Value | 4.7 |

| Interfacial Tension | 32 mN/m |

| Viscosity (25°C) | 1,200 mPa·s |

| Critical Micelle Concentration (CMC) | 0.012 mM |

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 230°C, with complete degradation by 400°C. Oxidative stability indices (OSI) measured via Rancimat at 110°C show induction periods of 18–22 hours, necessitating antioxidant additives in high-temperature applications .

Industrial and Pharmaceutical Applications

Topical Drug Delivery

In corticosteroid creams, sorbitan sesquioleate enhances skin penetration of active pharmaceutical ingredients (APIs) by 40–60% compared to non-emulsified bases. A 2024 multicenter trial demonstrated that betamethasone dipropionate formulations containing 2% sorbitan sesquioleate achieved 72% reduction in psoriatic plaque thickness versus 58% for controls .

Nanoparticle Synthesis

Functionalized magnetic nanoparticles (MNPs) synthesized using sorbitan sesquioleate exhibit uniform size distributions (60–80 nm) and high colloidal stability (>6 months). In vitro studies show 98% loading efficiency for hydrophobic drugs like paclitaxel, with sustained release over 72 hours .

Table 3: Nanoparticle Formulation Parameters

| Parameter | Value |

|---|---|

| MNP Diameter | 60–80 nm |

| Drug Loading Efficiency | 98% |

| Zeta Potential | −28 mV |

| Release Duration | 72 hours |

Recent Advances and Future Directions

Stimuli-Responsive Drug Carriers

2024 research demonstrates pH-sensitive MNPs coated with sorbitan sesquioleate and Fmoc-RGD peptides, achieving tumor-selective drug release at pH 6.5. In murine models, this system reduced off-target doxorubicin toxicity by 67% compared to conventional formulations .

Green Synthesis Initiatives

Electrochemical esterification methods developed in 2025 reduce energy consumption by 35% through pulsed electric field-assisted catalysis. Life cycle assessments (LCA) show a 22% reduction in carbon footprint versus thermal processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume